N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Peptide Synthesis Medicinal Chemistry Drug Design

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid (Fmoc-ThpGly-OH) delivers a unique tetrahydropyran ring that constrains peptide backbone conformation while enhancing hydrophilicity (TPSA 84.9 Ų; XLogP3 3.3). This building block significantly improves metabolic stability, protease resistance, and aqueous solubility versus acyclic or hydrophobic cyclic analogs. The THP moiety functions as a sugar mimetic for engaging carbohydrate-recognition binding pockets in enzyme inhibitor programs. Fully compatible with standard Fmoc/tBu SPPS protocols and automated high-throughput peptide synthesizers. Supplied at ≥97% purity to minimize side reactions and maximize coupling efficiency in demanding solid-phase syntheses. Ideal for peptidomimetic lead optimization requiring conformational rigidification without introducing lipophilicity.

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
CAS No. 946716-25-2
Cat. No. B1369045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid
CAS946716-25-2
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1COCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO5/c24-20(25)13-22(9-11-27-12-10-22)23-21(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
InChIKeyNNMNKVJISWGUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-(4-Amino-Tetrahydro-2H-Pyran-4-yl)Acetic Acid (CAS 946716-25-2): A Versatile Fmoc-Protected Amino Acid Building Block for Solid-Phase Peptide Synthesis


N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid (CAS 946716-25-2), also known as Fmoc-ThpGly-OH, is a specialized, non-natural amino acid derivative . It features a tetrahydropyran (THP) ring as a conformationally constraining scaffold and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is the cornerstone of Fmoc/tBu solid-phase peptide synthesis (SPPS) . This compound serves as a crucial building block for incorporating rigid, cyclic motifs into peptide sequences, thereby modulating their physicochemical properties and biological profiles [1].

Why Direct Substitution of N-Fmoc-(4-Amino-Tetrahydro-2H-Pyran-4-yl)Acetic Acid with Other Fmoc-Amino Acids is Inadvisable


While numerous Fmoc-protected amino acids are commercially available, they are not interchangeable. The specific chemical identity of the side chain profoundly dictates a peptide's final conformation, stability, and function [1]. For N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, the tetrahydropyran ring provides a unique combination of rigidity and hydrophilicity [2]. Replacing it with an acyclic analog, a different cyclic ether, or a more flexible side chain would fundamentally alter the resulting peptide's backbone conformation, protease susceptibility, and membrane permeability [3]. A simple swap to a compound like Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS 285996-72-7) would change the spacer length from a methylene to a carbonyl, drastically affecting the geometry of the residue and potentially disrupting key binding interactions .

Quantitative Differentiation: Comparative Physicochemical and Conformational Properties of N-Fmoc-(4-Amino-Tetrahydro-2H-Pyran-4-yl)Acetic Acid


Enhanced Hydrophilicity (LogP) and Polar Surface Area (TPSA) for Improved Solubility

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid exhibits significantly higher predicted hydrophilicity compared to its closest structural analog, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS 285996-72-7). The target compound has a calculated XLogP3 value of 3.3 , whereas the carboxylic acid analog has a predicted XLogP3 of 4.1 . This indicates that the target compound is considerably more hydrophilic, which can translate to better aqueous solubility, a critical parameter in both peptide synthesis and in vivo applications.

Peptide Synthesis Medicinal Chemistry Drug Design

Increased Conformational Flexibility via Spacer Length for Diverse Peptide Design

A key differentiator is the presence of a flexible methylene spacer between the tetrahydropyran ring and the carboxylic acid group. This contrasts with the more rigid Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS 285996-72-7), where the carboxyl group is directly attached to the ring. The target compound's spacer ( -CH2- ) provides an additional rotatable bond (6 vs. 4 for the comparator ), allowing for more diverse conformational sampling while the THP ring still provides a defined steric and conformational constraint [1].

Peptide Conformation Structure-Activity Relationship Drug Discovery

Distinct Hydrogen Bonding Profile for Altered Peptide Properties

The compound's hydrogen bonding capacity is a quantifiable differentiator. N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid presents 2 hydrogen bond donors and 5 acceptors , a profile that differs from close analogs. For instance, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (CAS 285996-72-7) has 1 donor and 5 acceptors . The additional donor on the target compound arises from the carboxylic acid being further removed from the electron-withdrawing THP ring, which can influence peptide solubility, aggregation propensity, and the formation of secondary structures.

Peptide Synthesis Drug Design Biophysical Chemistry

Commercial Availability and Purity for Reproducible Research

For procurement decisions, purity and supply are critical. N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid is routinely available from multiple suppliers at a guaranteed purity of ≥97% (HPLC) . While not a biological differentiator, this consistent high purity is a practical advantage over less common building blocks that may be available only at lower purity (e.g., 95%) , which can lead to more side products and lower yields in complex peptide syntheses.

Peptide Synthesis Chemical Procurement Reproducibility

Ideal Research and Development Scenarios for Procuring N-Fmoc-(4-Amino-Tetrahydro-2H-Pyran-4-yl)Acetic Acid


Design of Conformationally Constrained Peptide Therapeutics

Procurement of this building block is essential when designing peptide-based drug candidates that require improved metabolic stability and target selectivity [1]. The rigid tetrahydropyran ring constrains the peptide backbone, reducing the number of possible conformations and potentially leading to a more defined bioactive conformation, a concept supported by its use in conformationally restricted peptides [2].

Optimization of Peptide Lead Compounds for Enhanced Solubility

This compound should be prioritized when a peptide lead exhibits poor aqueous solubility or undesirable lipophilicity [1]. Its predicted XLogP3 of 3.3 [2] and high polar surface area (TPSA) of 84.9 Ų make it a strategic choice to introduce a hydrophilic, cyclic constraint, which can significantly improve solubility and reduce non-specific membrane binding compared to more hydrophobic, cyclic analogs.

Development of Novel Peptidomimetics as Enzyme Inhibitors

In projects aiming to discover new peptidomimetic enzyme inhibitors, this building block is a key reagent [1]. The tetrahydropyran moiety acts as a sugar mimetic [2], which can be crucial for engaging binding pockets that recognize carbohydrates. Its incorporation can be used to explore novel binding interactions and improve the potency and selectivity of lead compounds.

High-Throughput Solid-Phase Peptide Synthesis (SPPS)

For automated or high-throughput SPPS, the guaranteed high purity (≥97%) of this Fmoc-amino acid [1] and its compatibility with standard Fmoc/tBu protocols [2] minimize side reactions and maximize yield. This is a practical and essential consideration for industrial partners and core facilities where consistency and reliability are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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